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Compound of Interest

Compound Name:
1-Methyl-4-[(4-

nitrophenoxy)methyl]piperidine

CAS No.: 902454-25-5

Cat. No.: B2571078

Get Quote

Executive Summary & Strategic Context
In drug development, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine represents a classic

pharmacophore scaffold, sharing structural homology with antihistamines, anti-arrhythmics, and

synthetic precursors to analgesics like fentanyl derivatives. Its structure combines a basic

tertiary amine (N-methylpiperidine) with an electron-deficient aromatic system (p-nitrophenyl

ether).

Accurate detection and structural confirmation of this molecule require a nuanced choice

between ionization techniques. This guide compares Electron Ionization (EI) and Electrospray

Ionization (ESI-MS/MS), demonstrating that while EI provides fingerprinting specificity, ESI-

MS/MS offers superior sensitivity and diagnostic product ions for biological matrix analysis.
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The ether linkage and the basic nitrogen create competing charge localization sites. The "hard"

ionization of EI often obliterates the molecular ion (

), making molecular weight confirmation difficult. Conversely, "soft" ESI preserves the parent
ion but requires optimized Collision-Induced Dissociation (CID) to generate meaningful
structural data.

Comparative Analysis: Ionization Techniques
The following table contrasts the performance of the two primary MS modalities for this specific

analyte.

Feature Electron Ionization (EI)
Electrospray Ionization
(ESI-MS/MS)

Primary Ion Observed Fragment Ions (Base Peak) Protonated Molecule

Molecular Ion (

)

Weak or Absent (<5%

abundance)
Dominant (Base Peak)

Sensitivity Nanogram range Picogram/Femtogram range

Fragmentation Control Non-adjustable (70 eV fixed)
Tunable (Collision Energy

ramping)

Key Diagnostic Ion 96 (Piperidine ring fragment) 112 (Cleavage at ether)

Best Application
GC-MS Impurity Profiling

(Synthesis)

LC-MS/MS Bioanalysis

(DMPK)

Deep Dive: Fragmentation Mechanisms
Molecular Properties

Formula:

Exact Mass: 250.1317 Da

: 251.1390 Da
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ESI-CID Fragmentation Pathway (Positive Mode)
In positive ESI, the proton affinity of the tertiary amine (piperidine nitrogen) dictates the charge

localization. The fragmentation is charge-remote or charge-proximate depending on the

collision energy.

Precursor:

251.14

Primary Pathway (Ether Cleavage): The weakest bond is the

ether linkage.

Mechanism: Heterolytic cleavage occurs.[1][2] The positive charge remains on the

piperidine fragment due to the high basicity of the nitrogen. The nitrophenoxy group leaves

as a neutral radical/molecule.

Product Ion:

112.11 (

). This is the Quantifier Ion.

Structure: 1-methyl-4-methylenepiperidinium.

Secondary Pathway (Nitro Loss):

Mechanism: Common in aromatic nitro compounds, even in positive mode.

Product Ion:

221 (

) or

205 (

).

Tertiary Pathway (Ring Contraction):
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Product Ion:

70 (

). Typical piperidine ring fragment.[3][4][5]

EI Fragmentation Pathway (70 eV)
Mechanism: Radical cation formation followed by

-cleavage.[2]

Dominant Fragment: Ionization at the nitrogen triggers

-cleavage of the ring carbons.[3]

Base Peak:

96 (

). This is the N-methyl-tetrahydropyridine ion, characteristic of N-methylpiperidines.

Visualization of Fragmentation Pathways[6][7][8]
The following diagram illustrates the logical flow of fragmentation under ESI-CID conditions,

highlighting the transition from the parent ion to the diagnostic fragments.
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Precursor Ion [M+H]+
m/z 251.14

(Protonated on Piperidine N)

Transition State A
(Ether C-O Bond Strain)

 CID (20-30 eV)

Transition State B
(Nitro Group Instability)

 Low Energy

Major Product Ion
m/z 112.11

(1-methyl-4-methylenepiperidinium)

 Heterolytic Cleavage

Neutral Loss
(4-Nitrophenol moiety)

Minor Product Ion
m/z 221.14

(Loss of NO)

 Neutral Loss (-30 Da)

Ring Fragment
m/z 70.06

(Tetrahydropyridine)

 High Energy
Ring Opening

Click to download full resolution via product page

Figure 1: ESI-MS/MS Fragmentation pathway. The m/z 112 fragment is diagnostic for the N-

methylpiperidine core.

Experimental Protocol: Method Development
To replicate these results or validate a new lot of material, follow this self-validating protocol.

Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1

µg/mL).

Why Formic Acid? To ensure full protonation of the piperidine nitrogen (
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), maximizing

abundance.

LC-MS/MS Optimization Workflow (Direct Infusion)
Step Parameter Setting/Action Rationale

1 Source ESI Positive Mode

Basic nitrogen

requires positive

polarity.

2 Flow Rate 10 µL/min (Infusion)
Steady state signal for

tuning.

3 Q1 Scan 240–260 Da
Identify parent ion (

251.1).

4 DP/Cone Voltage Ramp 20–80 V

Optimize declustering

without in-source

fragmentation.

5 Product Scan
MS2 of 251.1 (50–260

Da)
Map all fragments.

6 CE Ramp 10, 20, 30, 40, 50 eV

Determine energy that

yields 10% parent /

90% fragments.

Acceptance Criteria (System Suitability)
Signal-to-Noise: The

112 peak must have S/N > 100 at 100 ng/mL.

Branching Ratio: The ratio of

112 to

70 should remain constant (±15%) across the chromatographic peak to confirm peak purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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